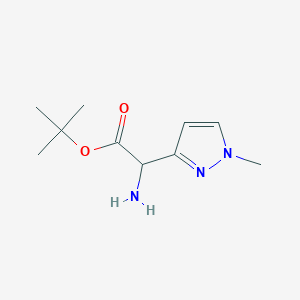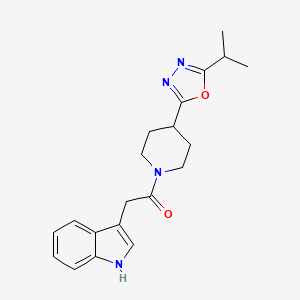
2-(1H-indol-3-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-3-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, also known as INDOL, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Properties
The compound's close derivatives, particularly those with 1,3,4-oxadiazole and indole moieties, have shown significant antimicrobial properties. For instance, derivatives synthesized from 1H-indol-3-ylmethoxy-acetic acid exhibited notable antibacterial and antifungal activities (Nagarapu & Pingili, 2014). Additionally, similar compounds with 1,3,4-oxadiazole and piperidine components have been reported to possess antibacterial properties, particularly against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Neuroprotective Effects
Indole derivatives, including those similar to the compound , have shown potential in treating neurodegenerative diseases. For instance, certain indole derivatives with GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor affinity demonstrated neuroprotective qualities (Buemi et al., 2013).
Anticancer Activity
Compounds featuring 1,3,4-oxadiazole and indole elements have also been explored for their potential in cancer treatment. For example, some novel indole derivatives synthesized from indole and chloroacetylchloride showed promising anticancer activity (Rathod et al., 2008). These findings indicate the therapeutic potential of such compounds in oncology research.
Antiallergic Agents
Derivatives with indole and piperidine structures have been synthesized and evaluated for their efficacy as antiallergic agents. Some of these compounds have shown preventive effects on systemic anaphylaxis in animal models, suggesting their potential as novel antiallergic medications (Shigenaga et al., 1993).
properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13(2)19-22-23-20(26-19)14-7-9-24(10-8-14)18(25)11-15-12-21-17-6-4-3-5-16(15)17/h3-6,12-14,21H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSYWGKBMURQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

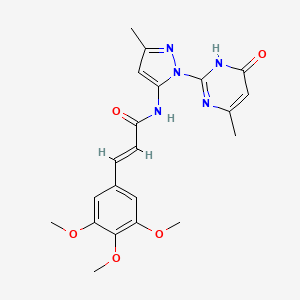
![1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B2380721.png)
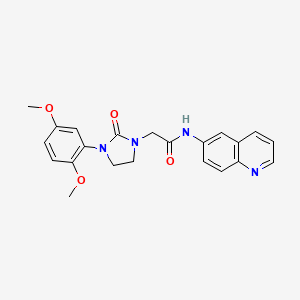
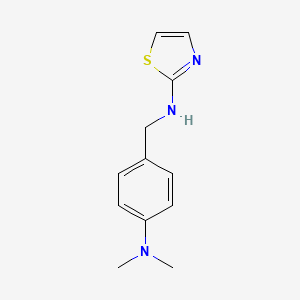

![2-[2-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-8-methyl-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2380726.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380727.png)

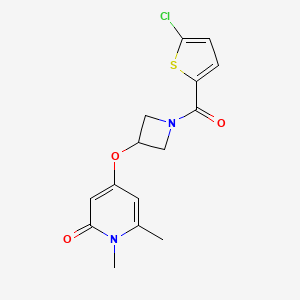
![2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2380730.png)

